molecular formula C18H12F2N6OS B2683848 N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894056-46-3

N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2683848
CAS No.: 894056-46-3
M. Wt: 398.39
InChI Key: HZHYWRHIAXQRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of its enzymatic activity. The primary research value of this inhibitor lies in its application for investigating B-cell mediated pathologies. It is a key tool compound for studying the mechanisms underlying autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant B-cell activation plays a central role. Furthermore, its potent inhibition of BTK makes it highly relevant for oncology research, particularly in the context of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Researchers utilize this molecule to dissect BTK-dependent signaling cascades, to evaluate its effects on cell proliferation and apoptosis in vitro, and to assess therapeutic efficacy in preclinical models of immune dysregulation and hematologic cancers. Its novel [1,2,4]triazolo[4,3-b]pyridazine scaffold provides a distinct chemical structure for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6OS/c19-12-5-4-11(9-13(12)20)22-17(27)10-28-18-24-23-16-7-6-15(25-26(16)18)14-3-1-2-8-21-14/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHYWRHIAXQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazolopyridazinyl core, the introduction of the pyridinyl group, and the attachment of the difluorophenyl group. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects: The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-methylphenyl in ).
  • Heteroaryl vs. Aryl Substituents : The pyridin-2-yl group at position 6 may improve solubility and binding affinity to polar enzyme pockets compared to purely aromatic substituents .

Pharmacological Implications (Inferred from Analogs)

While direct data for the target compound is unavailable, insights can be drawn from related structures:

  • Kinase Inhibition : Fluorinated triazolopyridazines (e.g., ) are reported to inhibit kinases like JAK2 or EGFR, driven by fluorine’s electronegativity and triazole’s π-π stacking.
  • Metabolic Stability: The 3,4-difluorophenyl group may reduce CYP450-mediated oxidation compared to non-fluorinated analogs .

Biological Activity

N-(3,4-difluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H12F2N6OS
  • Molecular Weight : 394.39 g/mol
  • PubChem ID : 7190674

The compound features a difluorophenyl group and a triazolo-pyridazine moiety connected via a sulfanyl acetamide linkage, which is significant for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The following sections summarize key findings from recent studies.

Antiproliferative Activity

A study evaluating a series of triazolo-pyridazine derivatives reported that compounds with similar structures exhibited moderate to potent antiproliferative activity against several cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The most active compounds demonstrated IC50 values ranging from 0.008 to 0.014 μM, indicating strong efficacy in inhibiting cell proliferation .

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

The mechanism of action appears to involve the inhibition of tubulin polymerization , which disrupts microtubule dynamics critical for cell division .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of electron-withdrawing groups such as fluorine significantly enhances the antiproliferative activity of these compounds. Modifications on the A-ring and B-ring were systematically studied to optimize potency and selectivity against cancer cells. For instance, compounds with a 3-amino-4-methoxyphenyl moiety displayed superior activity compared to others with less favorable substitutions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines at low concentrations. The results indicate a promising lead for further development as an anticancer agent.
  • Mechanistic Studies : Further mechanistic investigations using immunofluorescence staining revealed that the compound effectively disrupts microtubule formation in treated cells, corroborating its role as an antitubulin agent .
  • Comparative Analysis : In comparative studies with established chemotherapeutics like CA-4 (a known antitumor agent), this compound showed comparable or enhanced efficacy against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.